

Introduction: The Metabolite Behind the Medicine

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Compound of Interest

Compound Name: *Perazine sulfoxide*

Cat. No.: *B130845*

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Perazine is a first-generation antipsychotic drug belonging to the phenothiazine class, prescribed for the management of psychotic disorders such as schizophrenia.^[1] Like many pharmaceuticals, its journey through the body is not a simple one. Once administered, perazine is extensively metabolized, primarily in the liver, into various other compounds.^[2] Among these, **Perazine Sulfoxide** emerges as a principal human metabolite.^{[1][3]}

The quantification of this metabolite is not merely an academic exercise; it is fundamental to understanding the parent drug's behavior. The availability of a high-purity **Perazine Sulfoxide** analytical standard is therefore indispensable for researchers and drug development professionals. This guide provides a comprehensive overview of this critical reference material, from its physicochemical properties and metabolic origins to its application in robust analytical methodologies. Understanding the distinction between the pharmacologically active parent drug and its less active metabolites is crucial for establishing accurate pharmacokinetic (PK) profiles, ensuring patient safety, and performing reliable therapeutic drug monitoring (TDM).^[4]
^[5]

Physicochemical Profile and Characterization

An analytical standard is defined by its purity and well-documented properties. The **Perazine Sulfoxide** standard serves as the benchmark against which unknown quantities in biological samples are measured. Its identity and quality are confirmed through a Certificate of Analysis (CoA), which includes data from various characterization techniques.

Table 1: Core Physicochemical Properties of **Perazine Sulfoxide**

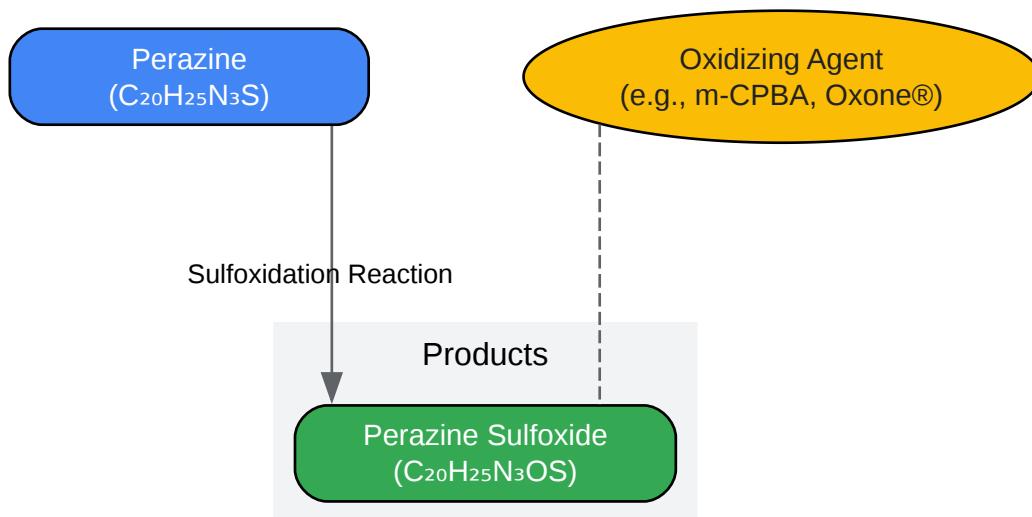
Property	Value	Reference
IUPAC Name	10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide	[3]
CAS Number	20627-44-5	[3][6]
Molecular Formula	C ₂₀ H ₂₅ N ₃ OS	[3]
Molecular Weight	355.5 g/mol	[3]
Typical Purity	>95% (determined by HPLC)	[7]
Format	Typically supplied as a neat solid or in a solution (e.g., Methanol)	[3]

Conceptual Synthesis and Quality Assurance

The synthesis of the **perazine sulfoxide** analytical standard is a controlled chemical process designed to yield a high-purity material. The most direct and common approach is the selective oxidation of the sulfur atom within the phenothiazine ring of the perazine parent molecule.

Causality in Synthesis: The Oxidation Pathway

The phenothiazine core is susceptible to oxidation at the sulfur atom. This transformation is achieved using a suitable oxidizing agent that is potent enough to form the sulfoxide without over-oxidizing to a sulfone or degrading the rest of the molecule. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium hydrogenperoxymonosulfate (Oxone®) are often employed for such conversions.[8][9]



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Caption: Conceptual synthesis of **Perazine Sulfoxide** via oxidation.

Trustworthiness Through Rigorous QC

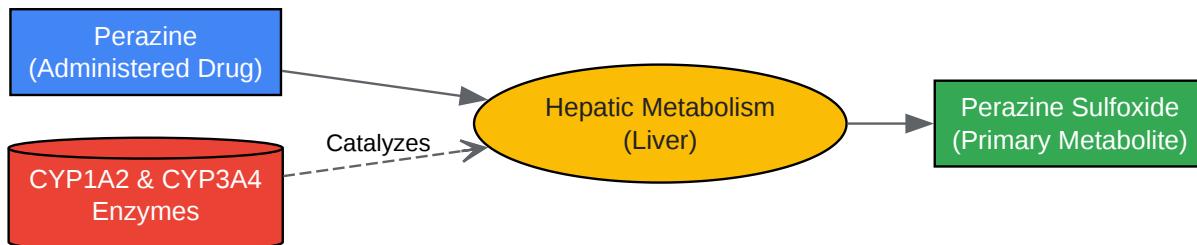
The identity and purity of the resulting standard are validated using a suite of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the standard by separating it from any residual starting material or by-products.
- Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the magnetic properties of atomic nuclei.

The In Vivo Context: Metabolic Formation

In the human body, perazine is converted to **perazine sulfoxide** primarily by the cytochrome P450 enzyme system in the liver.^[2] Specifically, the CYP1A2 and CYP3A4 isoenzymes are the main catalysts for this 5-sulfoxidation reaction.^{[10][11]} This metabolic conversion is a critical detoxification pathway, as studies have shown that **perazine sulfoxide** lacks the significant neuroleptic or antidepressive properties of the parent drug.^[4] Therefore, quantifying its

concentration is essential to differentiate between the active drug and its inactive metabolite, providing a clearer picture of the pharmacologically active agent's exposure.



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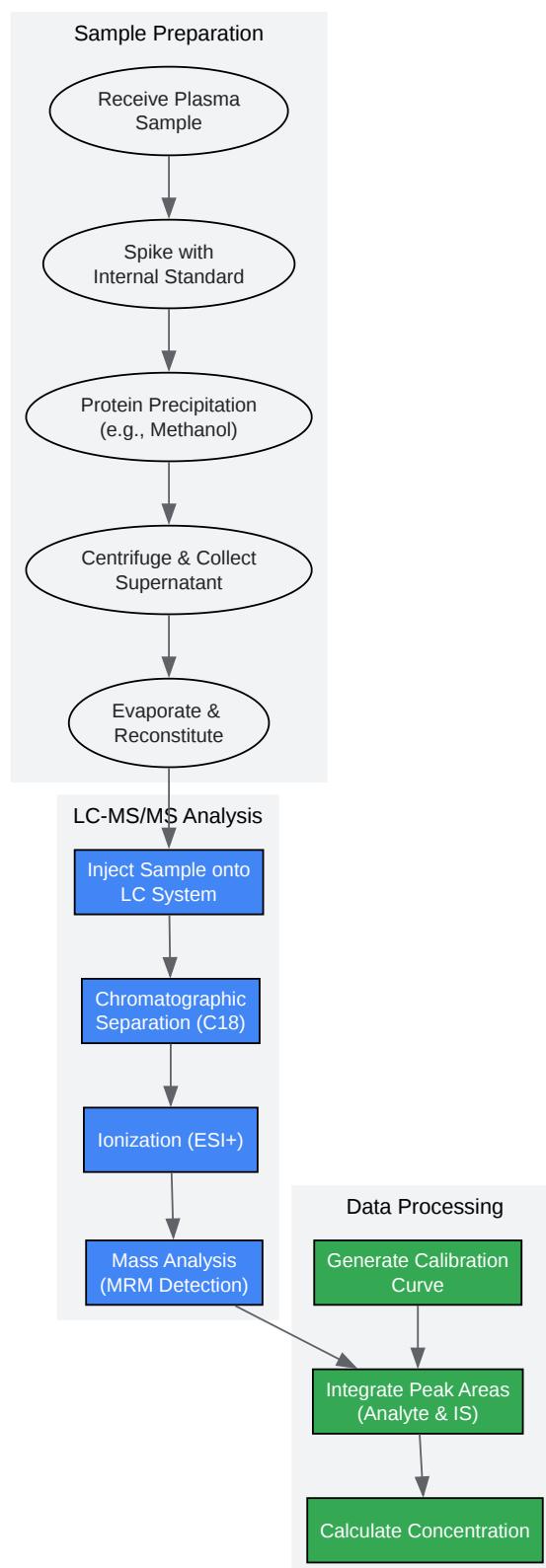
Caption: Metabolic pathway of Perazine to **Perazine Sulfoxide**.

Core Application: A Protocol for Quantitative Analysis via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices like plasma.[12] The use of a certified **perazine sulfoxide** analytical standard is the cornerstone of this process, enabling the creation of a calibration curve to determine unknown concentrations.

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from sample receipt to final data analysis, emphasizing the self-validating nature of the process.

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Caption: LC-MS/MS workflow for **Perazine Sulfoxide** quantification.

Detailed Step-by-Step Protocol

This protocol is designed for the quantification of **perazine sulfoxide** in human plasma.

1. Materials and Reagents:

- **Perazine Sulfoxide** analytical standard
- Internal Standard (IS): e.g., Perphenazine or a stable isotope-labeled analog
- Control Human Plasma (K₂EDTA)
- HPLC-grade Methanol and Acetonitrile
- HPLC-grade Formic Acid and Ammonium Acetate
- Ultrapure Water

2. Preparation of Standards and Quality Controls (QCs):

- Prepare a primary stock solution of **Perazine Sulfoxide** in methanol.
- Perform serial dilutions to create working solutions for the calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, mid, high).
- Prepare a working solution of the Internal Standard in methanol.

3. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the IS working solution to each tube (except for blank matrix samples).
- To precipitate proteins, add 300 µL of cold methanol.[\[12\]](#)
- Vortex the mixture vigorously for 10 minutes.[\[12\]](#)
- Centrifuge at 14,800 rpm for 10 minutes at 4°C.[\[12\]](#)

- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.
- Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).[12]

4. LC-MS/MS Instrumental Analysis:

- LC System: A standard HPLC or UHPLC system.
- Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
- Mobile Phase A: 5mM Ammonium Acetate with 0.1% Formic Acid in Water.[9]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]
- Flow Rate: 0.35 mL/min.[9]
- Gradient: Optimize to ensure separation from matrix components. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for LC-MS/MS Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Notes
Perazine Sulfoxide	356.2	Fragment Ion	Requires empirical determination
Pericyazine Sulfoxide (related)	382.5	142.4	Example from a similar compound[9]
Perphenazine (IS)	404.3	171.3	A potential internal standard[9]

Note: The specific product ion for **Perazine Sulfoxide** must be determined experimentally through infusion and fragmentation analysis.

Principles of Method Validation

To ensure the trustworthiness and reliability of the analytical data, the LC-MS/MS method must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Table 3: Key Parameters for Bioanalytical Method Validation

Parameter	Purpose
Linearity & Range	Demonstrates the proportional relationship between concentration and instrument response.
Accuracy & Precision	Ensures the method provides results close to the true value (accuracy) and are reproducible (precision).
Selectivity	Confirms the method can differentiate and quantify the analyte in the presence of other components.
Limit of Quantification (LLOQ)	Defines the lowest concentration that can be measured with acceptable accuracy and precision.[9]
Matrix Effect	Assesses the influence of plasma components on the ionization of the analyte and IS.
Stability	Evaluates the stability of the analyte in the biological matrix under various storage conditions.

Conclusion

The **Perazine Sulfoxide** analytical standard is a cornerstone of advanced pharmaceutical research and clinical analysis. Its proper use enables the accurate quantification of a key metabolite, providing invaluable data for pharmacokinetic modeling, drug-drug interaction studies, and therapeutic monitoring. By employing robust, validated analytical methods like LC-MS/MS, which are built upon the foundation of a high-purity reference standard, researchers and scientists can ensure the integrity and reliability of their findings, ultimately contributing to the safer and more effective use of perazine in clinical practice.

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